Cas no 100125-86-8 (Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)-)

Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)- structure
100125-86-8 structure
Product Name:Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)-
CAS No:100125-86-8
MF:C11H13BrO
MW:241.124322652817
CID:187697
PubChem ID:641270
Update Time:2025-04-19

Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,5-bromo-1,3-dimethyl-2-(2-propen-1-yloxy)-
    • 5-bromo-1,3-dimethyl-2-prop-2-enoxybenzene
    • allyl-(4-bromo-2,6-dimethyl-phenyl)-ether
    • (4-bromo-2,6-dimethylphenyl) (2-propenyl) ether
    • 2-(Allyloxy)-5-bromo-1,3-dimethylbenzene
    • allyl (4-bromo-2,6-dimethylphenyl) ether
    • Allyl 4-bromo-2,6-dimethylphenyl ether
    • benzene, 5-bromo-1,3-dimethyl-2-(2-propenyloxy)-
    • Benzene,5-bromo-1,3-dimethyl-2-(2-propenyloxy)- (9CI)
    • Ether, allyl 4-bromo-2,6-xylyl(6CI)
    • 2-Allyloxy-5-bromo-1,3-dimethylbenzene
    • 2-allyloxy-5-bromo-1,3-dimethyl-benzene
    • BRN 2521691
    • 4-Allyloxy-1-bromo-3,5-dimethylbenzene
    • 2-Allyloxy-5-bromo-1,3-xylene
    • 1,3-Xylene, 2-allyloxy-5-bromo-
    • HOODMSZVHBIEJT-UHFFFAOYSA-N
    • SCHEMBL262332
    • 5-Bromo-1,3-dimethyl-2-[(prop-2-en-1-yl)oxy]benzene
    • DTXSID90905217
    • InChI=1/C11H13BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h4,6-7H,1,5H2,2-3H
    • 100125-86-8
    • Inchi: 1S/C11H13BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h4,6-7H,1,5H2,2-3H3
    • InChI Key: HOODMSZVHBIEJT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C(=C(C)C=1)OCC=C

Computed Properties

  • Exact Mass: 240.01499
  • Monoisotopic Mass: 240.014978
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 4

Experimental Properties

  • Density: 1.267
  • Boiling Point: 284.4°C at 760 mmHg
  • Flash Point: 121.5°C
  • Refractive Index: 1.535
  • PSA: 9.23
  • LogP: 3.63070
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD